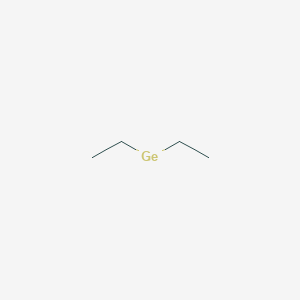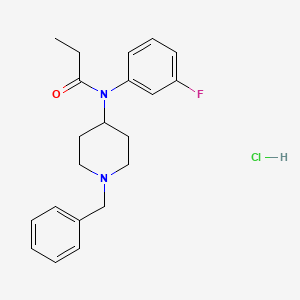
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, often starting with a suitable precursor such as piperidine or its derivatives.
Benzylation: The piperidine derivative is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Fluorophenyl Propionamide Formation: The benzylated piperidine is reacted with 3-fluorophenylpropionyl chloride to form the desired compound.
Hydrochloride Formation: The final step involves converting the free base to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for conditions like pain, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(3-chlorophenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)propionamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride is unique due to the presence of the 3-fluorophenyl group, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability. The monohydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
属性
CAS 编号 |
2748624-49-7 |
|---|---|
分子式 |
C21H26ClFN2O |
分子量 |
376.9 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(20-10-6-9-18(22)15-20)19-11-13-23(14-12-19)16-17-7-4-3-5-8-17;/h3-10,15,19H,2,11-14,16H2,1H3;1H |
InChI 键 |
GQOOABYVBNFVDW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


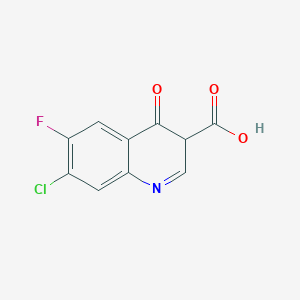
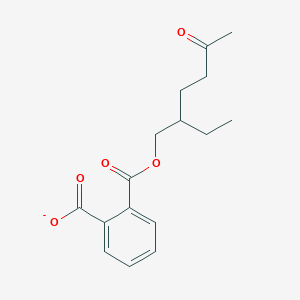
![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)
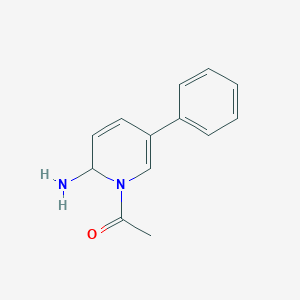
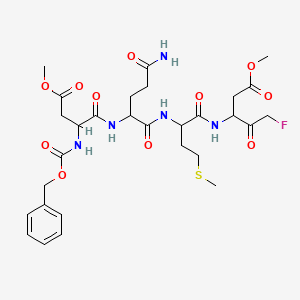
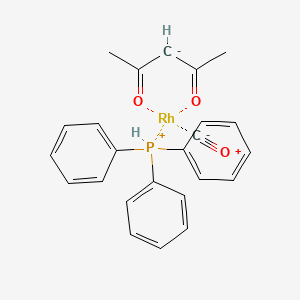
![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)
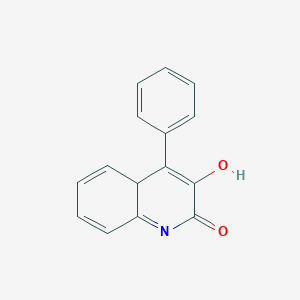
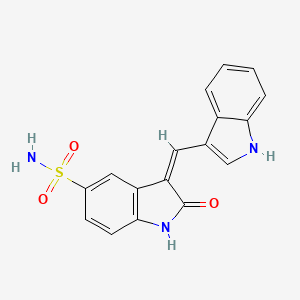
![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)
